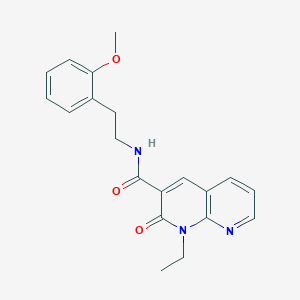![molecular formula C12H14F3NO B2700190 2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol CAS No. 2199571-67-8](/img/structure/B2700190.png)
2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutan-1-ol moiety via a methylamino linker. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For instance, trifluoromethyl phenyl sulfone can be used as a trifluoromethyl radical precursor under visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards .
化学反応の分析
Types of Reactions
2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutan-1-ol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while substitution reactions can produce a variety of trifluoromethyl-substituted compounds .
科学的研究の応用
2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol has several scientific research applications:
作用機序
The mechanism of action of 2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to various receptors and enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor in various chemical reactions.
4-(Trifluoromethyl)benzenemethanamine: Another compound featuring a trifluoromethyl group attached to a phenyl ring, used in different synthetic applications.
Uniqueness
2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol is unique due to the presence of the cyclobutan-1-ol moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and overall biological activity, making it a valuable molecule for various research and industrial applications .
特性
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-3-1-2-8(6-9)7-16-10-4-5-11(10)17/h1-3,6,10-11,16-17H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHVWHBVWOTBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC(=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
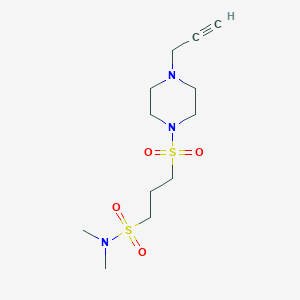
![4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2700108.png)
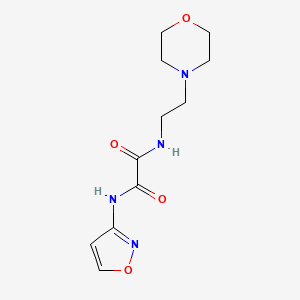
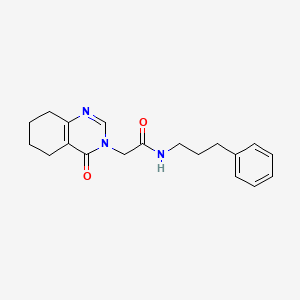
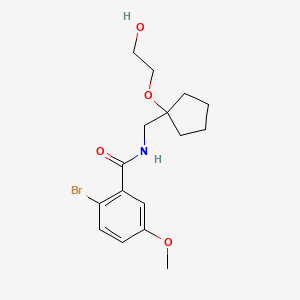
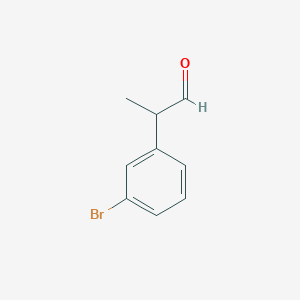
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2700117.png)
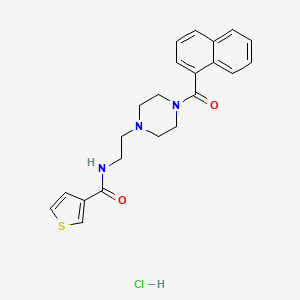
![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2700119.png)
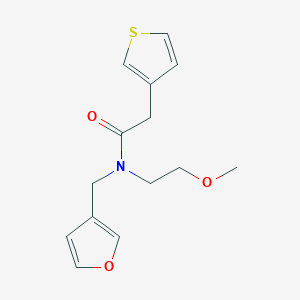
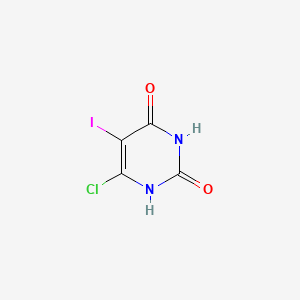
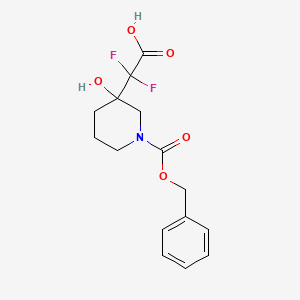
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2700128.png)
